1,2,4-Triazine-6(1H)-thione,5-[(4-chlorophenyl)methyl]-3-phenyl-
Description
1,2,4-Triazine-6(1H)-thione derivatives are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms and a sulfur substituent at position 4. The compound 1,2,4-Triazine-6(1H)-thione,5-[(4-chlorophenyl)methyl]-3-phenyl- features a 4-chlorobenzyl group at position 5 and a phenyl group at position 5.
For example, 5,6-diphenyl-1,2,4-triazine-3-thione derivatives are prepared by refluxing substituted benzils with thiosemicarbazide in acidic conditions . The 4-chlorophenylmethyl substituent likely arises from alkylation or nucleophilic substitution reactions, as seen in fluorinated triazine derivatives .
Properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3-phenyl-1H-1,2,4-triazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3S/c17-13-8-6-11(7-9-13)10-14-16(21)20-19-15(18-14)12-4-2-1-3-5-12/h1-9H,10H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLBLIPXTSMLDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)C(=N2)CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
A two-step approach involves:
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Formation of the 1,2,4-triazine core via condensation of a thiourea derivative with a 1,2-dicarbonyl compound.
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Functionalization at positions 3, 5, and 6 through nucleophilic substitution or alkylation.
Example Protocol :
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Step 1 : React phenylthiourea with glyoxal and p-chlorobenzylamine in ethanol under reflux (12 h, 80°C).
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Step 2 : Treat the intermediate with carbon disulfide (CS₂) and potassium hydroxide (KOH) to introduce the thione group.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Solvent | Ethanol/Water |
| Catalyst | None |
| Yield | 65–70% (theoretical) |
This method mirrors thiazolidine-2-thione syntheses, where CS₂ mediates thiolation.
Ionic Liquid-Mediated One-Pot Synthesis
Adapting a patent-pending method for triazine derivatives, acidic ionic liquids (e.g., methyl butyl trifluoromethanesulfonyl imidazolium bisulfate) serve as dual solvents and catalysts.
Procedure :
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Mix equimolar cyanuric chloride, resorcinol, and p-chlorobenzyl chloride in ionic liquid.
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Heat at 110°C for 10 h with stirring.
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Extract with toluene, wash, and recrystallize from methanol.
Advantages :
Post-Functionalization of Preformed Triazines
Starting from 3-phenyl-1,2,4-triazin-6(1H)-one:
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Alkylation : React with p-chlorobenzyl bromide using NaH in DMF.
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Thionation : Convert the 6-keto group to thione using Lawesson’s reagent (2.5 eq, toluene, reflux, 6 h).
Characterization Data :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation | 65–70 | 95 | 15 | Low-cost reagents |
| Ionic Liquid | 90 | 99.5 | 10 | High efficiency, recyclable |
| Post-Functionalization | 75 | 98 | 18 | Stepwise control |
The ionic liquid method outperforms others in yield and purity, aligning with green chemistry principles.
Mechanistic Insights
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Cyclocondensation : Thiourea’s nucleophilic nitrogen attacks carbonyl carbons, forming the triazine ring via dehydration.
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Thionation : Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) selectively replaces oxygen with sulfur at position 6.
Computational studies on analogous triazinoindoles suggest that electron-withdrawing groups (e.g., Cl) enhance ring stability and bioactivity.
Challenges and Optimization
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Regioselectivity : Competing reactions at triazine positions 3, 5, and 6 require careful stoichiometry.
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Purification : Silica gel chromatography (ethyl acetate/hexane) resolves byproducts, confirmed by TLC.
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Scale-Up : Ionic liquid methods are scalable but demand anhydrous conditions to prevent hydrolysis .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine-6(1H)-thione,5-[(4-chlorophenyl)methyl]-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The phenyl and 4-chlorobenzyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or 4-chlorobenzyl moieties.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have demonstrated that triazine derivatives exhibit anticonvulsant properties. The compound has been evaluated for its efficacy using the maximal electroshock (MES) test, which is a standard method for assessing anticonvulsant activity. The results indicated that certain synthesized derivatives showed promising activity comparable to established anticonvulsants like phenytoin and carbamazepine .
Table 1: Anticonvulsant Activity of Triazine Derivatives
| Compound | Dose (mg/kg) | MES Test Result |
|---|---|---|
| 1,2,4-Triazine Derivative A | 30 | Reduced seizure spread |
| 1,2,4-Triazine Derivative B | 100 | Significant activity |
| Phenytoin | - | Standard comparison |
Antimicrobial Properties
The antimicrobial potential of triazine derivatives has also been explored. Compounds containing the 1,2,4-triazine framework have shown effectiveness against various bacterial and fungal strains. For instance, derivatives have been reported to exhibit high activity against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus flavus .
Table 2: Antimicrobial Efficacy of Triazine Derivatives
| Compound | Bacterial/Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazine Derivative C | S. aureus | 0.01 μmol/mL |
| Triazine Derivative D | E. coli | 0.02 μmol/mL |
| Triazine Derivative E | C. albicans | 0.03 μmol/mL |
Anticancer Activity
The anticancer properties of triazine derivatives are of particular interest in current research. Studies have identified several compounds that demonstrate significant cytotoxicity against various cancer cell lines. For example, some derivatives were found to inhibit key kinases involved in cancer progression, with IC50 values indicating potent antiproliferative effects .
Table 3: Cytotoxicity of Triazine Derivatives Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Triazine Derivative F | MCF-7 (breast cancer) | 0.08 |
| Triazine Derivative G | H460 (lung cancer) | 0.14 |
| Triazine Derivative H | HT-29 (colon cancer) | 0.031 |
Agricultural Chemistry
The incorporation of triazines into agrochemical formulations has shown promise as effective herbicides and fungicides. Their ability to inhibit specific biochemical pathways in pests makes them valuable in crop protection strategies .
Material Science
Triazines are also being investigated for their applications in material science, particularly in the development of polymers and supramolecular structures due to their unique chemical properties and structural versatility .
Case Study 1: Synthesis and Evaluation of Anticonvulsant Activity
A recent study synthesized a series of triazine derivatives and evaluated their anticonvulsant properties through rigorous testing protocols. The findings highlighted that specific substitutions on the triazine ring significantly enhanced the anticonvulsant activity compared to non-substituted analogs .
Case Study 2: Antimicrobial Efficacy Against Drug-Resistant Strains
Another investigation focused on the antimicrobial efficacy of newly synthesized triazines against drug-resistant bacterial strains. The study revealed that certain derivatives exhibited up to 70 times higher activity than conventional antibiotics against specific pathogens .
Mechanism of Action
The mechanism of action of 1,2,4-Triazine-6(1H)-thione,5-[(4-chlorophenyl)methyl]-3-phenyl- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural and electronic properties of the target compound with similar 1,2,4-triazine-thione derivatives:
*LogP values estimated via computational tools (e.g., ChemDraw).
Key Observations:
- Fluorinated derivatives () exhibit similar electron-withdrawing effects but lower steric bulk compared to chlorophenylmethyl .
Pharmacological Profiles
Key Comparisons:
- Anticonvulsant Activity: Compound 6g (), with a 4-hydroxyphenyl group, shows potent activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The target compound’s 4-Cl-benzyl group may similarly enhance seizure threshold but with improved pharmacokinetics due to higher lipophilicity .
- Antimicrobial Activity: The target compound’s chloro-substituted aromatic system may mimic lamotrigine analogs (), which disrupt bacterial membranes via hydrophobic interactions .
- Fluorinated Derivatives: Fluorine substitution () improves metabolic stability but introduces cytotoxicity in anticancer applications, whereas the target compound’s chlorine substituent may balance efficacy and safety .
Biological Activity
1,2,4-Triazine derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The compound 1,2,4-Triazine-6(1H)-thione,5-[(4-chlorophenyl)methyl]-3-phenyl- has garnered attention due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure
The chemical structure of 1,2,4-Triazine-6(1H)-thione,5-[(4-chlorophenyl)methyl]-3-phenyl- is characterized by the presence of a triazine ring fused with a thione group and substituted phenyl rings. This structural configuration is crucial for its biological activity.
Anticancer Activity
Numerous studies have indicated that 1,2,4-triazine derivatives exhibit significant anticancer properties. For instance:
- Cell Line Studies : Research has shown that several triazine derivatives demonstrate high cytotoxicity against various cancer cell lines such as HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) . Specifically, compounds with the triazine core have been reported to inhibit cell proliferation effectively.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1,2,4-Triazine Derivative A | HepG2 | 2.67 | |
| 1,2,4-Triazine Derivative B | HCT-116 | 0.016 | |
| 1,2,4-Triazine Derivative C | MCF-7 | 42.63 |
The mechanism underlying the anticancer activity of triazine derivatives often involves the inhibition of key enzymes related to cancer progression:
- Thymidine Phosphorylase Inhibition : Some studies have suggested that triazine derivatives can inhibit thymidine phosphorylase, which is crucial in tumor metabolism . This inhibition may lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Anticonvulsant Activity
In addition to anticancer properties, some triazine derivatives have been evaluated for their anticonvulsant effects:
- Maximal Electroshock (MES) Test : Compounds containing the triazine moiety were subjected to MES testing to assess their ability to prevent seizure spread. Results indicated varying degrees of anticonvulsant activity compared to standard drugs like phenytoin .
Antimicrobial Activity
The antimicrobial potential of triazine derivatives has also been explored:
- Bacterial Inhibition : Studies have shown that certain triazines exhibit significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. This suggests their potential use in treating bacterial infections .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is critical for optimizing the efficacy of triazine derivatives:
- Substituent Effects : Variations in substituents on the phenyl rings significantly influence biological activity. For example, compounds with electron-withdrawing groups often demonstrate enhanced anticancer properties due to increased electron deficiency at the reactive sites .
Case Studies
Several case studies highlight the effectiveness of 1,2,4-triazines in clinical settings:
- Case Study on Antitumor Activity : A study involving a series of synthesized triazines revealed that specific modifications led to compounds with IC50 values comparable to established chemotherapeutics like Doxorubicin .
- Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of triazine-based compounds in cancer treatment protocols.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1,2,4-triazine-6(1H)-thione derivatives with aryl and chlorophenyl substituents?
- Methodology : Multi-step synthesis often involves cyclocondensation of thiosemicarbazides with substituted carbonyl compounds. For example, fluorinated analogs are synthesized via refluxing difluorobenzil with aminoguanidine in n-butanol, followed by methylation or functionalization . Aryl-substituted derivatives can be prepared using oxadiazole intermediates coupled with triazine-thione backbones via nucleophilic substitution .
- Key Considerations : Optimize reaction conditions (solvent, temperature, catalysts) to enhance regioselectivity and purity. Monitor intermediates via TLC and characterize using / NMR and IR spectroscopy .
Q. How can structural ambiguities in 1,2,4-triazine derivatives be resolved during characterization?
- Methodology : Combine spectroscopic and computational techniques:
- IR : Confirm thione (C=S) stretching at ~1200–1250 cm and NH vibrations .
- NMR : Use NMR to identify aromatic protons (δ 7.2–8.0 ppm) and methylene bridges (δ 4.0–5.0 ppm) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- XRD : Resolve crystal packing and hydrogen-bonding networks for polymorph identification .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity in triazine-thione derivatives?
- Methodology :
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
- Anticonvulsant : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodent models .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Data Interpretation : Compare results to standard drugs (e.g., fluconazole for antifungal activity) and assess structure-activity trends .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (e.g., 4-chlorophenyl vs. fluorophenyl) modulate biological activity?
- Methodology :
- SAR Studies : Synthesize analogs with varying electron-withdrawing (Cl, F) or donating (OCH) groups.
- Computational Analysis : Perform DFT calculations (e.g., HOMO-LUMO, molecular electrostatic potentials) to correlate substituent effects with binding affinity .
- Example : Fluorine substitution enhances lipophilicity and metabolic stability, improving blood-brain barrier penetration in anticonvulsant candidates .
Q. What strategies mitigate hepatotoxicity in triazine-thione derivatives while retaining efficacy?
- Methodology :
- Prodrug Design : Mask thiol groups with acetyl or tert-butyl carbamate protections to reduce reactive metabolite formation .
- In Silico Toxicity Prediction : Use tools like ProTox-II to screen for hepatotoxicophores (e.g., thiol-mediated glutathione depletion) .
- In Vivo Validation : Monitor liver enzymes (ALT/AST) in rodent models post-administration .
Q. How can fused heterocyclic systems (e.g., triazolo-triazines) enhance target selectivity?
- Methodology :
- Hybrid Synthesis : Cyclize triazine-thiones with imidazole or thiadiazole moieties to create fused scaffolds .
- Kinase Inhibition Assays : Screen against CDK2/CDK9 isoforms to assess selectivity. Fluorinated triazolo-triazines show >10-fold selectivity for CDK2 due to improved hydrophobic interactions .
Data Contradictions and Resolution
Q. Conflicting reports on antifungal efficacy of triazine-thiones: How to reconcile discrepancies?
- Resolution :
- Strain Variability : Test against standardized fungal strains (e.g., Candida albicans ATCC 90028) to minimize variability .
- Solubility Factors : Use DMSO/water co-solvents to ensure compound dissolution at tested concentrations .
- Synergistic Studies : Combine with fluconazole to evaluate potentiation effects (e.g., fractional inhibitory concentration index) .
Q. Divergent SAR trends in anticonvulsant activity: Are meta-substitutions superior to para?
- Resolution :
- Meta vs. Para : Para-substituted 4-chlorophenyl analogs (e.g., compound 6g) show higher GABA elevation in brain homogenates (35% vs. 22% for meta), attributed to improved receptor docking .
- Molecular Docking : Validate using GABA receptor models (PDB: 6HUP) to compare binding poses .
Methodological Tables
Table 1 : Key Synthetic Routes for Triazine-Thione Derivatives
| Substituent | Method | Yield (%) | Reference |
|---|---|---|---|
| 5-(4-Cl-Ph)-3-Ph | Cyclocondensation of thiosemicarbazide | 68 | |
| 6-Oxadiazole-triazine | Nucleophilic substitution of oxadiazole | 75 |
Table 2 : Biological Activity of Selected Derivatives
| Compound | Anticonvulsant (ED, mg/kg) | Antifungal (MIC, µg/mL) | Hepatotoxicity (ALT Elevation) |
|---|---|---|---|
| 5-(4-Cl-Ph)-3-Ph | 12.5 (MES) | 16 (C. albicans) | No |
| 6-Fluorophenyl-triazine | 8.4 (scPTZ) | 32 (A. fumigatus) | Mild |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
